molecular formula C18H17N3 B6347646 4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine CAS No. 1354927-06-2

4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine

Cat. No. B6347646
CAS RN: 1354927-06-2
M. Wt: 275.3 g/mol
InChI Key: UXJJQFPBXZDCMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Advantages and Limitations for Lab Experiments

4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine(2,4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amineDimethylphenyl)-6-phenylpyrimidin-2-amine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to inhibit the activity of PI3K, which is an important regulator of cell growth, proliferation, and survival. Additionally, it has been shown to inhibit the production of cytokines, which are important regulators of the immune system. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in laboratory experiments.

Future Directions

The potential future directions of 4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine(2,4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amineDimethylphenyl)-6-phenylpyrimidin-2-amine are numerous. One potential future direction is to investigate its potential therapeutic applications, such as its ability to inhibit the activity of PI3K and its potential anti-cancer effects. Additionally, further research could be conducted on its antioxidant and anti-inflammatory effects, as well as its potential role in the regulation of the immune system. Finally, further research could be conducted on its potential use as an inhibitor of other enzymes and its potential applications in drug development.

Synthesis Methods

The synthesis of 4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine(2,4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amineDimethylphenyl)-6-phenylpyrimidin-2-amine can be achieved through a number of different methods. However, the most common method is the condensation reaction of 2,4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-aminedimethylphenol and phenylpyrimidine. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and takes place at a temperature of around 120°C. The resulting product is a yellow-brown solid that is soluble in organic solvents.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine(2,4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amineDimethylphenyl)-6-phenylpyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth, proliferation, and survival. It has also been used to study signal transduction pathways, as well as to investigate the role of PI3K in the development of cancer. Additionally, this compound(2,4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amineDimethylphenyl)-6-phenylpyrimidin-2-amine has been used to study the effects of PI3K inhibition on the production of cytokines, which are important regulators of the immune system.

Safety and Hazards

This would involve assessing the compound’s toxicity, flammability, and environmental impact, as well as any precautions that need to be taken when handling it .

properties

IUPAC Name

4-(2,4-dimethylphenyl)-6-phenylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-12-8-9-15(13(2)10-12)17-11-16(20-18(19)21-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJJQFPBXZDCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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